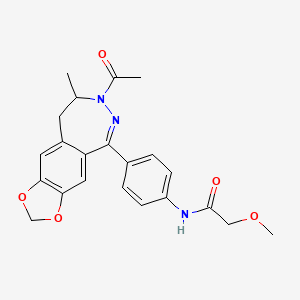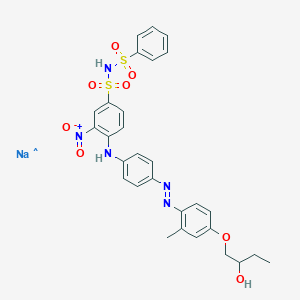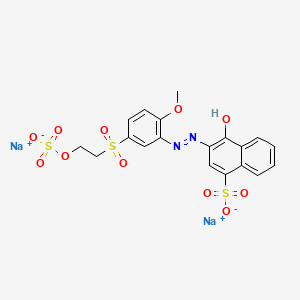
3-(3-Methylpiperidino)-4'-propoxypropiophenone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: Solvent Red 146 is typically synthesized through a reaction involving aniline , p-nitrobenzaldehyde , and trimethylammonium bromide . The specific steps for this synthesis can be found in detailed chemical literature .
Industrial Production Methods: In industrial settings, the production of Solvent Red 146 involves the same basic synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions: Solvent Red 146 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may yield amino derivatives .
科学的研究の応用
Solvent Red 146 has a wide range of applications in scientific research, including:
Chemistry: Used as a dye in various chemical processes and reactions.
Biology: Employed in staining techniques for biological specimens.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Utilized in the production of inks, coatings, and pigments .
作用機序
The mechanism of action of Solvent Red 146 involves its interaction with various molecular targets and pathways. It primarily acts by binding to specific sites on target molecules, altering their structure and function. This can lead to changes in cellular processes and biochemical pathways .
類似化合物との比較
- Solvent Red 218
- Solvent Red FB
- 1-Amino-4-hydroxy-2-phenoxy-9,10-anthraquinone
Uniqueness: Solvent Red 146 is unique due to its specific chemical structure, which imparts distinct properties such as high solubility in organic solvents, good light resistance, and temperature resistance . These properties make it particularly suitable for use in dyeing textiles, fibers, and plastic products .
特性
CAS番号 |
103386-30-7 |
|---|---|
分子式 |
C18H28ClNO2 |
分子量 |
325.9 g/mol |
IUPAC名 |
3-(3-methylpiperidin-1-yl)-1-(4-propoxyphenyl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C18H27NO2.ClH/c1-3-13-21-17-8-6-16(7-9-17)18(20)10-12-19-11-4-5-15(2)14-19;/h6-9,15H,3-5,10-14H2,1-2H3;1H |
InChIキー |
ZFFSRXJOAPJJRN-UHFFFAOYSA-N |
正規SMILES |
CCCOC1=CC=C(C=C1)C(=O)CCN2CCCC(C2)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















